Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Overview
Description
Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C9H13BrN2O2 and a molecular weight of 261.12 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-ethyl-1-methyl-1H-pyrazole
- 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
- 4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid
Uniqueness
Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate is unique due to its specific structural features, such as the presence of the ethyl ester group and the bromo substituent on the pyrazole ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes current research findings, including synthesis methods, biological evaluations, and case studies.
- IUPAC Name : this compound
- CAS Number : 175137-54-9
- Molecular Formula : C₉H₁₃BrN₂O₂
- Molecular Weight : 261.12 g/mol
- Purity : ≥95%
Synthesis Methods
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with ethyl acetate under controlled conditions. Various methods have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free approaches, which have shown promise in reducing reaction times and improving efficiency .
Anticancer Properties
Recent studies have highlighted the compound's potential in cancer treatment. For instance, derivatives containing the pyrazole core have demonstrated significant antiproliferative activities against various cancer cell lines:
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
7d | MDA-MB-231 | 2.43 | Microtubule destabilization |
7h | HepG2 | 4.98 | Induction of apoptosis via caspase activation |
10c | Various cancers | 10.0 | Cell cycle arrest and apoptosis induction |
The above table summarizes findings from a study where several pyrazole derivatives were screened for cytotoxic activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. Compounds such as 7d , 7h , and 10c not only inhibited cell growth but also induced apoptosis by enhancing caspase activity .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazole derivatives can exhibit antibacterial and antifungal activities, making them candidates for further development as therapeutic agents against resistant strains of bacteria and fungi .
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was tested on MDA-MB-231 cells. The results indicated that at concentrations as low as 2.5 μM, the compound induced significant morphological changes typical of apoptosis. Additionally, flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death .
Case Study 2: Antimicrobial Screening
A separate investigation assessed the antimicrobial efficacy of several pyrazole derivatives, including this compound. The compound exhibited notable inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 15 to 30 μg/mL .
Properties
IUPAC Name |
ethyl 2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-4-14-8(13)5-12-7(3)9(10)6(2)11-12/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDSLMPDMFFYNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380918 | |
Record name | Ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-54-9 | |
Record name | Ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175137-54-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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